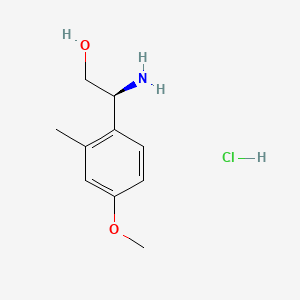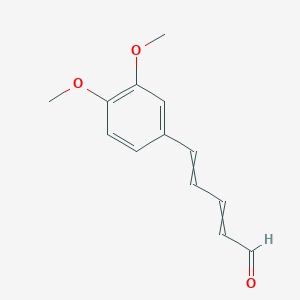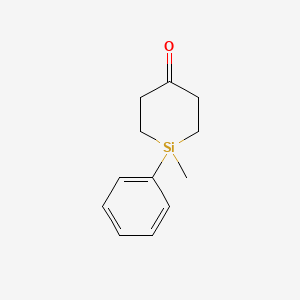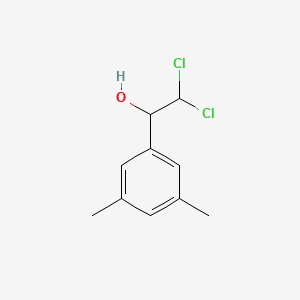
2-Chloranylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl chloroacetate is an organic compound with the chemical formula ClCH2CO2CH2CH3. It is primarily used in the chemical industry as a solvent for organic synthesis and as an intermediate in the production of pesticides, such as sodium fluoroacetate . This compound is known for its distinctive odor and is a colorless liquid at room temperature.
Preparation Methods
Ethyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
ClCH2COOH+C2H5OH→ClCH2COOCH2CH3+H2O
In industrial settings, ethyl chloroacetate is produced by the esterification of chloroacetic acid with ethanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl chloroacetate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as ammonia, amines, or thiols. For example, the reaction with ammonia produces ethyl glycinate:
ClCH2COOCH2CH3+NH3→NH2CH2COOCH2CH3+HCl
-
Hydrolysis: : Ethyl chloroacetate can be hydrolyzed to chloroacetic acid and ethanol in the presence of water and a strong acid or base:
ClCH2COOCH2CH3+H2O→ClCH2COOH+C2H5OH
-
Reduction: : It can be reduced to ethyl acetate using reducing agents like lithium aluminum hydride:
ClCH2COOCH2CH3+LiAlH4→CH3COOCH2CH3+LiCl+AlH3
Scientific Research Applications
Ethyl chloroacetate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of heterocyclic compounds and as an intermediate in the synthesis of cinepazet and fenmetramide .
-
Biology: : In biological research, ethyl chloroacetate is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It is also utilized in the synthesis of biologically active molecules.
-
Medicine: : Ethyl chloroacetate is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is used in the development of drugs with various therapeutic applications.
-
Industry: : In the industrial sector, ethyl chloroacetate is used in the production of pesticides, herbicides, and other agrochemicals. It is also employed as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of ethyl chloroacetate involves its reactivity as an alkylating agent. The chlorine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in organic synthesis, where it can introduce the chloroacetate moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which ethyl chloroacetate is used .
Comparison with Similar Compounds
Ethyl chloroacetate can be compared with other similar compounds, such as:
-
Ethyl bromoacetate: : Similar to ethyl chloroacetate but with a bromine atom instead of chlorine. It is also used in organic synthesis and as an intermediate in the production of various chemicals .
-
Ethyl iodoacetate: : Contains an iodine atom instead of chlorine. It is more reactive than ethyl chloroacetate and is used in specialized organic synthesis applications .
-
Ethyl acetoacetate: : Lacks the halogen atom and has a keto group instead. It is used in the synthesis of heterocyclic compounds and as a building block in organic chemistry .
Ethyl chloroacetate is unique due to its specific reactivity and applications in the synthesis of pesticides and pharmaceuticals. Its chlorine atom provides distinct chemical properties that differentiate it from its bromine and iodine analogs.
Properties
IUPAC Name |
2-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUZBPJAGZHSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClO2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)


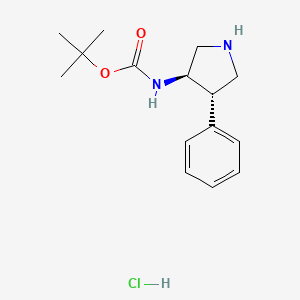


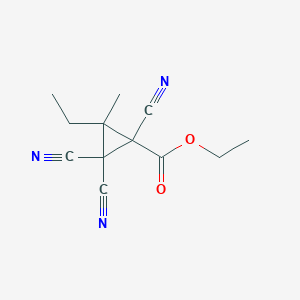
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
